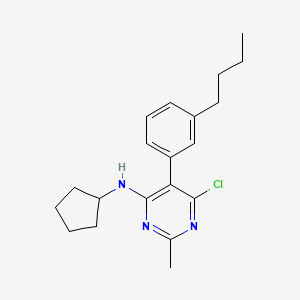

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine

Description

5-(3-Butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a substituted aromatic core. Its structure includes:

- Position 5: A 3-butylphenyl group, contributing steric bulk and lipophilicity.

- Position 6: A chloro substituent, which may enhance electronic interactions in binding pockets.

- Position 2: A methyl group, influencing steric accessibility.

- N4 position: A cyclopentylamine moiety, balancing hydrophobicity and conformational flexibility.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with pyrimidine derivatives studied for biological activity, such as kinase inhibition or antimicrobial properties .

Properties

CAS No. |

917895-78-4 |

|---|---|

Molecular Formula |

C20H26ClN3 |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

5-(3-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C20H26ClN3/c1-3-4-8-15-9-7-10-16(13-15)18-19(21)22-14(2)23-20(18)24-17-11-5-6-12-17/h7,9-10,13,17H,3-6,8,11-12H2,1-2H3,(H,22,23,24) |

InChI Key |

LYYCKUQHNXQXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogous pyrimidines from the evidence:

Key Observations from Comparative Analysis

Position 5 Modifications: The target compound’s 3-butylphenyl group (vs. Electron-withdrawing groups (e.g., trifluoromethoxy in ) may improve binding to hydrophobic enzyme pockets, whereas alkyl chains (butyl) prioritize passive diffusion .

N4 Substituent Impact: Cyclopentyl (target compound and ) introduces moderate steric hindrance and rotational constraints, favoring selective interactions over flexible chains like diethylamine .

Chloro at Position 6 :

- Ubiquitous in all compared compounds, suggesting its critical role in maintaining structural integrity or mediating halogen bonds with biological targets .

Synthetic Approaches: highlights refluxing with chloroform and column chromatography for pyrimidine synthesis , a method likely applicable to the target compound. Purification via silica gel (200–300 mesh) and crystallization from methanol are common for analogous derivatives.

Pharmacokinetic and Physicochemical Trends

- Lipophilicity : The target compound’s logP is estimated to be higher than derivatives with polar groups (e.g., trifluoromethoxy or methoxy ), impacting bioavailability.

- Metabolic Stability : Bulky substituents (cyclopentyl, butyl) may reduce oxidative metabolism compared to smaller groups (diethyl ).

- Solubility : Compounds with methoxy or trifluoromethyl groups exhibit better aqueous solubility than the target compound, which may require formulation aids.

Biological Activity

5-(3-Butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is an organic compound characterized by a unique pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic effects.

- Molecular Formula : C16H22ClN3

- Molecular Weight : Approximately 305.82 g/mol

- Structure : The compound features a butylphenyl group, a cyclopentyl group, and a chloro substituent that contribute to its unique reactivity and biological activity.

Research suggests that 5-(3-butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can modulate inflammatory responses and tumor growth.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, influencing cellular processes such as proliferation and apoptosis.

Anti-inflammatory Properties

Several studies have indicated that 5-(3-butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine exhibits anti-inflammatory activities. It is believed to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms such as:

- Inhibition of cell cycle progression.

- Induction of oxidative stress in cancer cells.

Case Studies

- In Vitro Studies : Research involving various cancer cell lines (e.g., HeLa, CaCo-2) demonstrated that 5-(3-butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine had significant cytotoxic effects, with IC50 values indicating potent activity against these cells.

- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(3-butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine | Lacks the cyclopentyl group; may affect biological activity. |

| 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | Contains an iodo substituent instead of chloro; alters reactivity profile. |

Research Findings Summary

The research surrounding 5-(3-butylphenyl)-6-chloro-n-cyclopentyl-2-methylpyrimidin-4-amine indicates significant potential for therapeutic applications due to its biological activity:

- Anti-inflammatory Effects : Demonstrated through cytokine modulation.

- Anticancer Properties : Evidenced by cytotoxicity against various cancer cell lines and tumor inhibition in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.